molecular formula C14H9BrN2O4S B12621170 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-

Cat. No.: B12621170
M. Wt: 381.20 g/mol
InChI Key: FJQJHNYSRPWVSZ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)- is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyridine Core: This step involves the cyclization of a suitable precursor to form the pyrrolopyridine core. This can be achieved through various methods, including the use of transition metal catalysts.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Sulfonylation: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base like pyridine.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the bromine or sulfonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

    Addition: The compound can participate in addition reactions, particularly at the carboxylic acid group, forming esters or amides.

Scientific Research Applications

1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)- involves its interaction with specific molecular targets. For example, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)- can be compared with other pyrrolopyridine derivatives, such as:

    1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid: Lacks the bromine and phenylsulfonyl groups, which may result in different biological activities and chemical reactivity.

    4-Bromo-1H-pyrrolo[2,3-B]pyridine: Lacks the carboxylic acid and phenylsulfonyl groups, potentially affecting its solubility and interaction with biological targets.

    1-(Phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine: Lacks the bromine and carboxylic acid groups, which may influence its chemical stability and reactivity.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O4S/c15-11-6-7-16-13-12(11)10(14(18)19)8-17(13)22(20,21)9-4-2-1-3-5-9/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQJHNYSRPWVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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